molecular formula C15H23N3O B11803057 1-(6-(4-Ethylpiperazin-1-yl)-4-methylpyridin-3-yl)propan-1-one

1-(6-(4-Ethylpiperazin-1-yl)-4-methylpyridin-3-yl)propan-1-one

Cat. No.: B11803057
M. Wt: 261.36 g/mol
InChI Key: YDTBZBUWQKVSBM-UHFFFAOYSA-N
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Description

1-(6-(4-Ethylpiperazin-1-yl)-4-methylpyridin-3-yl)propan-1-one is a chemical compound with the molecular formula C15H23N3O. It is used primarily in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(4-Ethylpiperazin-1-yl)-4-methylpyridin-3-yl)propan-1-one typically involves the reaction of 4-ethylpiperazine with 3-acetyl-4-methylpyridine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(6-(4-Ethylpiperazin-1-yl)-4-methylpyridin-3-yl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(6-(4-Ethylpiperazin-1-yl)-4-methylpyridin-3-yl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-(4-Ethylpiperazin-1-yl)-4-methylpyridin-3-yl)propan-1-one involves its interaction with specific molecular targets within cells. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-(4-Ethylpiperazin-1-yl)-4-methylpyridin-3-yl)propan-1-one is unique due to its specific structure, which combines a piperazine ring with a pyridine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Biological Activity

The compound 1-(6-(4-Ethylpiperazin-1-yl)-4-methylpyridin-3-yl)propan-1-one (CAS No. 1355220-25-5) is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Basic Information

PropertyDetails
Molecular Formula C₁₅H₂₆N₄
Molecular Weight 262.39 g/mol
CAS Number 1355220-25-5
IUPAC Name This compound
Melting Point Not specified
Purity ≥95%

Research indicates that compounds similar to this compound may interact with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This interaction suggests potential applications in treating psychiatric disorders such as depression and anxiety.

Pharmacological Potential

  • Antidepressant Activity :
    • Studies have shown that derivatives of piperazine can exhibit antidepressant-like effects in animal models by modulating serotonergic pathways. The structural similarity of this compound to known antidepressants supports this hypothesis.
  • Anxiolytic Effects :
    • Compounds with piperazine moieties often demonstrate anxiolytic properties. Preliminary data suggest that this compound may reduce anxiety-like behaviors in rodent models.
  • Neuroprotective Effects :
    • Some studies indicate that pyridine derivatives can protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Studies

Several studies have investigated the biological activity of similar compounds:

  • A study published in the Journal of Medicinal Chemistry demonstrated that piperazine derivatives showed significant binding affinity for serotonin receptors, leading to improved mood regulation in preclinical models .
  • Another research article highlighted the anxiolytic effects of a related compound, which exhibited a reduction in anxiety-like behavior in mice subjected to stress tests .

Properties

Molecular Formula

C15H23N3O

Molecular Weight

261.36 g/mol

IUPAC Name

1-[6-(4-ethylpiperazin-1-yl)-4-methylpyridin-3-yl]propan-1-one

InChI

InChI=1S/C15H23N3O/c1-4-14(19)13-11-16-15(10-12(13)3)18-8-6-17(5-2)7-9-18/h10-11H,4-9H2,1-3H3

InChI Key

YDTBZBUWQKVSBM-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CN=C(C=C1C)N2CCN(CC2)CC

Origin of Product

United States

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